molecular formula C25H29N5O2S B2842994 N-(3,5-difluorobenzyl)-5-(4-fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide CAS No. 1251597-49-5

N-(3,5-difluorobenzyl)-5-(4-fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide

Cat. No. B2842994
M. Wt: 463.6
InChI Key: QNNILTISJLURDK-UHFFFAOYSA-N
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Description

N-(3,5-difluorobenzyl)-5-(4-fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-difluorobenzyl)-5-(4-fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-difluorobenzyl)-5-(4-fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis

Aromatic polyamides incorporating elements similar to N-(3,5-difluorobenzyl)-5-(4-fluorobenzoyl) tetrahydrothieno[3,2-c]pyridine-2-carboxamide have been synthesized, showing amorphous nature, solubility in polar solvents, and good thermal stability. These polyamides can form tough and flexible films, indicating their potential in material science applications (Hsiao & Yu, 1996).

Optical Property Research

Research on derivatives of similar compounds reveals their potential in optical applications. For instance, diimidazole derivatives exhibit medium-strong blue fluorescence, useful in developing fluorescent materials (Chen et al., 2012).

Antibacterial Applications

Compounds related to N-(3,5-difluorobenzyl)-5-(4-fluorobenzoyl) tetrahydrothieno[3,2-c]pyridine-2-carboxamide have been investigated for their antibacterial properties, particularly against Mycobacterium tuberculosis (Jeankumar et al., 2013).

HIV Research

In the field of HIV research, analogs of this compound have been used to investigate the metabolism and disposition of HIV integrase inhibitors, contributing to the development of new antiviral drugs (Monteagudo et al., 2007).

Cancer Research

Several studies have explored the cytotoxic effects of related compounds on various cancer cell lines, highlighting their potential in cancer treatment and drug development (Kelly et al., 2007); (Hassan et al., 2014).

Photoluminescence Efficiency

Research on Ir(III) complexes related to N-(3,5-difluorobenzyl)-5-(4-fluorobenzoyl) tetrahydrothieno[3,2-c]pyridine-2-carboxamide indicates their use in enhancing photoluminescence efficiency, relevant in materials science and display technologies (Shang et al., 2015).

Anti-inflammatory Activity

Synthesis and prognosis of anti-inflammatory activities have been conducted on derivatives of this compound, suggesting potential in developing new anti-inflammatory drugs (Chiriapkin et al., 2021).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-18-4-9-22(19(2)14-18)28-24(31)16-33-25-15-23(26-17-27-25)30-12-10-29(11-13-30)20-5-7-21(32-3)8-6-20/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNILTISJLURDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

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